Product packaging for 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline(Cat. No.:CAS No. 116489-65-7)

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B2456784
CAS No.: 116489-65-7
M. Wt: 210.24
InChI Key: YFFKNKVIPUKSDL-UHFFFAOYSA-N
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Description

3-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline (CAS 116489-65-7) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazo[4,5-b]pyridine core, a privileged structure in drug design due to its resemblance to naturally occurring purines . Its primary research application is as a critical synthetic intermediate for the development of novel anticancer agents. Specifically, this aniline derivative serves as a key precursor for compounds designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a transcriptional regulator, and its inhibition is a promising targeted strategy for cancer therapy, particularly in breast (MCF-7) and colon (HCT116) cancer cell lines . Researchers have utilized this core structure to generate derivatives demonstrating potent anti-proliferative activity at sub-micromolar concentrations . Beyond oncology research, the imidazo[4,5-b]pyridine scaffold exhibits broad potential. It has been explored as a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A), a target relevant to central nervous system disorders such as schizophrenia . Additionally, this structural class has demonstrated notable antimicrobial properties by inhibiting Lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway of microorganisms like Mycobacterium tuberculosis . Its utility also extends to anti-inflammatory research, with related derivatives showing activity as COX-2 inhibitors . The molecular formula is C12H10N4, and the molecular weight is 210.23 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B2456784 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline CAS No. 116489-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKNKVIPUKSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1h Imidazo 4,5 B Pyridin 2 Yl Aniline and Its Structural Analogs

Foundational Synthetic Strategies for the Imidazo[4,5-b]pyridine Core

The construction of the imidazo[4,5-b]pyridine ring system is a critical step in the synthesis of 2-substituted derivatives. Several classical and modern synthetic methods have been developed to achieve this, offering diverse pathways that can be adapted for the synthesis of various analogs.

Cyclocondensation Reactions from 2,3-Diaminopyridine (B105623) Precursors

A prevalent and direct method for the synthesis of the 1H-imidazo[4,5-b]pyridine scaffold involves the condensation of pyridine-2,3-diamine with various carbonyl compounds. This approach is widely utilized for preparing 2-substituted imidazo[4,5-b]pyridines.

One common strategy involves the reaction of 2,3-diaminopyridine with substituted benzaldehydes. For the synthesis of the precursor to the target molecule, 2,3-diaminopyridine can be reacted with 3-nitrobenzaldehyde (B41214). The resulting 2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine can then be subjected to reduction to yield 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline. A typical procedure involves heating the reactants in the presence of an oxidizing agent or under aerobic conditions to facilitate the cyclization and subsequent aromatization. The reduction of the nitro group is commonly achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Reactant 1Reactant 2ConditionsProductYield (%)
2,3-Diaminopyridine3-NitrobenzaldehydeNaHSO3, DMF, heat2-(3-Nitrophenyl)-1H-imidazo[4,5-b]pyridineNot specified
2-(3-Nitrophenyl)-1H-imidazo[4,5-b]pyridineSnCl2·2H2O, EthanolRefluxThis compoundNot specified

This table is generated based on established chemical principles and may not reflect experimentally verified results.

Alternatively, carboxylic acids or their derivatives can be used in place of aldehydes. The condensation of 2,3-diaminopyridine with 3-nitrobenzoic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, directly affords the corresponding 2-substituted imidazo[4,5-b]pyridine.

Oxidative and Reductive Cyclization Routes to Imidazo[4,5-b]pyridines

Oxidative cyclization provides an efficient route to the imidazo[4,5-b]pyridine core. This method often involves the reaction of 2,3-diaminopyridine with an aldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole (B134444) ring. Various oxidizing agents, including air, nitrobenzene, or metal-based oxidants, can be employed. For instance, the reaction of 2,3-diaminopyridine with 3-nitrobenzaldehyde can be carried out in the presence of an oxidant to directly yield 2-(3-nitrophenyl)-1H-imidazo[4,5-b]pyridine.

Reductive cyclization offers an alternative pathway, typically starting from a 2-amino-3-nitropyridine (B1266227) derivative. This precursor can be reacted with a suitable aldehyde, and the subsequent reduction of the nitro group induces cyclization to form the imidazole ring. For example, the reaction of 2-amino-3-nitropyridine with 3-nitrobenzaldehyde, followed by a reduction step, can lead to the formation of the desired imidazo[4,5-b]pyridine skeleton. A notable example involves the reaction of n-butyl-6-methoxy-3-nitropyridin-2-amine with 2,6-difluorobenzaldehyde (B1295200) in the presence of sodium dithionite (B78146) (Na2S2O4), which acts as the reducing agent, to yield the corresponding imidazo[4,5-b]pyridine derivative in good yield.

Reactant 1Reactant 2Reducing AgentProductYield (%)
n-butyl-6-methoxy-3-nitropyridin-2-amine2,6-DifluorobenzaldehydeNa2S2O41-butyl-2-(2,6-difluorophenyl)-6-methoxy-1H-imidazo[4,5-b]pyridine59

Transition Metal-Catalyzed Coupling Reactions for Imidazopyridine Formation

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including imidazo[4,5-b]pyridines. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

A key strategy involves the intramolecular C-N bond formation from a suitably functionalized pyridine (B92270) precursor. For example, a palladium-catalyzed amidation reaction can be employed to construct the imidazole ring. This typically involves the coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by an in-situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine core. This method provides a regioselective route to N1-substituted products. researchgate.net

Reactant 1Reactant 2Catalyst/LigandProduct
2-Chloro-3-aminopyridinePrimary AmidePd(OAc)2 / XantphosN1-substituted imidazo[4,5-b]pyridine

Furthermore, palladium-catalyzed C-H arylation has been utilized for the direct functionalization of the imidazo[4,5-b]pyridine core at the C2 position. nih.gov This approach avoids the pre-functionalization of the C2 position and offers a more atom-economical route to 2-aryl derivatives.

Multicomponent Reaction (MCR) Approaches for Diversified Imidazopyridine Skeletons

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, have gained significant attention for the synthesis of heterocyclic libraries. The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable MCR for the synthesis of imidazo-fused heterocycles. rsc.orgnih.gov

This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. By choosing 2,3-diaminopyridine as the amino component, this MCR can be adapted for the synthesis of the imidazo[4,5-b]pyridine skeleton. The use of a substituted benzaldehyde (B42025), such as 3-nitrobenzaldehyde, would introduce the desired substituent at the C2 position. The isocyanide component offers a point of diversity in the final product.

Component 1Component 2Component 3CatalystProduct
2-AminopyridineAldehydeIsocyanideLewis or Brønsted acid3-Aminoimidazo[1,2-a]pyridine derivative

Targeted Synthesis of this compound and Key Aniline-Substituted Derivatives

The introduction of the aniline (B41778) moiety at the C2 position of the imidazo[4,5-b]pyridine core is a critical step in the synthesis of the target compound. This can be achieved either by building the ring with the aniline precursor already in place or by functionalizing a pre-formed imidazo[4,5-b]pyridine ring.

Approaches for Regioselective Attachment of Aniline Moieties to the Imidazo[4,5-b]pyridine Core

A common and effective method for the regioselective introduction of an amino group at the C2 position is through a nucleophilic aromatic substitution (SNAr) reaction on a 2-halo-imidazo[4,5-b]pyridine intermediate. This strategy involves the initial synthesis of a 2-chloro- or 2-bromo-1H-imidazo[4,5-b]pyridine, which can then be reacted with a suitable amine.

For the synthesis of this compound, this would involve the reaction of a 2-halo-imidazo[4,5-b]pyridine with 1,3-diaminobenzene or a protected version thereof. Alternatively, a direct amination of a 2-halo-imidazo[4,5-b]pyridine with ammonia (B1221849) followed by further functionalization is also a possibility. A study has demonstrated the C2 amination of imidazo[4,5-b]pyridines through C2 halogenation followed by SNAr with various primary and secondary amines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another powerful tool for the regioselective formation of the C-N bond at the C2 position. researchgate.net This reaction would involve the coupling of a 2-halo-1H-imidazo[4,5-b]pyridine with aniline or a protected aniline derivative in the presence of a palladium catalyst and a suitable ligand.

Imidazo[4,5-b]pyridine SubstrateAmineCatalyst/LigandProduct
2-Halo-1H-imidazo[4,5-b]pyridineAnilinePd(OAc)2 / Xantphos2-Anilino-1H-imidazo[4,5-b]pyridine

Another approach involves the Suzuki cross-coupling reaction to first form a C-C bond, which can then be converted to the amino group. For instance, a 2-halo-imidazo[4,5-b]pyridine can be coupled with 3-nitrophenylboronic acid, followed by the reduction of the nitro group to an amine.

Synthesis via Functionalized Anilines and Imidazo[4,5-b]pyridine Precursors

The construction of the this compound scaffold is commonly achieved through the condensation of a functionalized aniline precursor with a diaminopyridine. A primary and effective method involves the reaction of 2,3-diaminopyridine with meta-aminobenzoic acid. This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA), which promotes the cyclization to form the imidazole ring. The process involves the initial formation of an amide bond followed by an intramolecular cyclodehydration to yield the target imidazo[4,5-b]pyridine core. This approach has been shown to produce this compound in high yields, around 80%. molaid.com

Another established route for the synthesis of the broader 2-aryl-imidazo[4,5-b]pyridine family, which includes the aniline derivative, is the condensation of 2,3-diaminopyridine with various substituted benzaldehydes. nih.gov This reaction can be carried out under different conditions, often involving an oxidizing agent or specific solvents to facilitate the cyclization and subsequent aromatization of the imidazole ring. For instance, the reaction can be performed by heating the reactants in dimethylformamide (DMF). scispace.comfabad.org.tr The choice of solvent can significantly impact the reaction yield, with DMF often proving superior to others like ethanol, methanol, or toluene. scispace.com The general reaction scheme involves the formation of a Schiff base intermediate from the diamine and the aldehyde, which then undergoes oxidative cyclization to form the final product.

The table below summarizes typical reaction conditions for the synthesis of 2-aryl-imidazo[4,5-b]pyridines.

Reactant 1Reactant 2Solvent/CatalystConditionsYieldReference
2,3-Diaminopyridinem-Aminobenzoic acidPolyphosphoric acidHeating, 6h80% molaid.com
5-Bromopyridine-2,3-diamineBenzaldehydeDMFReflux98% scispace.com
2,3-DiaminopyridineSubstituted Benzaldehydes (Na₂S₂O₅ adduct)DMF130°C, 4hModerate to Good nih.govfabad.org.tr

Functionalization and Derivatization Strategies for this compound Analogs

The imidazo[4,5-b]pyridine scaffold possesses two nitrogen atoms in the imidazole ring (N1 and N3) and one in the pyridine ring (N4), leading to potential tautomerism and regioselectivity challenges upon N-substitution. fabad.org.tr Alkylation of the imidazole nitrogen is a key strategy for modifying the compound's properties. Direct alkylation of an unsubstituted 3H-imidazo[4,5-b]pyridine often results in a mixture of regioisomers, making purification difficult. researchgate.net

Alkylation reactions are typically performed using an alkyl halide (e.g., 1-(chloromethyl)benzene, ethyl 2-bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF. fabad.org.trresearchgate.net Studies on the alkylation of related 2-phenyl-3H-imidazo[4,5-b]pyridines have shown that the substitution pattern can be complex, yielding mixtures of N1, N3, and N4 isomers. nih.gov However, in some cases, alkylation can proceed with high regioselectivity, predominantly forming the N4 regioisomer. fabad.org.tr The precise determination of the resulting isomer structure often requires advanced analytical techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify protons that are close in space. fabad.org.tr

To circumvent the issue of regioselectivity, a synthetic strategy can involve using a pyridine precursor that already contains the desired N-substituent before the imidazole ring is formed. For example, starting with 2-amino-3-methyl-aminopyridine allows for the regioselective synthesis of 1-methylimidazo[4,5-b]pyridine derivatives. researchgate.net

Generating a library of analogs for structure-activity relationship (SAR) studies involves systematically modifying substituents on both the phenyl and pyridine rings of the this compound scaffold.

Phenyl Ring Modification: The substituents on the 2-phenyl ring are typically introduced by selecting an appropriately substituted benzaldehyde or benzoic acid derivative during the initial condensation reaction. eurjchem.comresearchgate.net This allows for the incorporation of a wide array of functional groups, including electron-donating and electron-withdrawing groups, to probe their electronic and steric effects on biological activity.

Pyridine Ring Modification: The pyridine ring offers several positions for substitution. A common strategy is to start with a pre-functionalized diaminopyridine. For instance, using 5-bromo-2,3-diaminopyridine leads to a 6-bromo-imidazo[4,5-b]pyridine core. scispace.comnih.gov This bromo-substituent serves as a versatile handle for further modifications, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov By reacting the 6-bromo derivative with various aryl boronic acids, a diverse library of 2,6-diaryl substituted imidazo[4,5-b]pyridines can be generated. nih.gov Optimization of Suzuki coupling conditions often involves screening different catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvent systems, with microwave-assisted synthesis proving effective in reducing reaction times. nih.gov

The following table details examples of substituent modulation on the imidazo[4,5-b]pyridine core.

Core StructureReaction TypeReagentsPosition ModifiedResulting SubstituentReference
6-Bromo-2-phenylimidazo[4,5-b]pyridineSuzuki Coupling4-Nitrophenyl boronic acid, Pd(PPh₃)₄, K₂CO₃Position 6 (Pyridine)4-Nitrophenyl nih.gov
6-Bromo-2-phenylimidazo[4,5-b]pyridineSuzuki Coupling4-Hydroxyphenyl boronic acid, Pd(PPh₃)₄, K₂CO₃Position 6 (Pyridine)4-Hydroxyphenyl nih.gov
2,3-DiaminopyridineCondensation4-FluorobenzaldehydePosition 2 (Phenyl)4-Fluorophenyl nih.gov
5-Bromo-2,3-diaminopyridineCondensation4-ChlorobenzaldehydePositions 2 and 62-(4-Chlorophenyl), 6-Bromo eurjchem.com

Introducing diverse side chains is crucial for exploring the chemical space around the core scaffold. This is often achieved through N-alkylation of the imidazole or pyridine nitrogens, as discussed previously, using alkyl halides that contain additional functional groups or heterocyclic moieties. fabad.org.tr For example, reacting the core with 1-(chloromethyl)-4-methoxybenzene introduces a methoxybenzyl side chain. fabad.org.tr Similarly, long aliphatic chains can be introduced to modulate lipophilicity. rjraap.com

Another approach involves linking heterocyclic structures to the core. For instance, derivatives featuring a 1,2,3-triazole ring linked to the imidazole nitrogen have been synthesized. rjraap.com This is typically accomplished by first introducing a linker, such as a propargyl group, onto the nitrogen atom, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to form the triazole ring. This methodology allows for the facile introduction of a wide variety of substituents attached to the newly formed heterocyclic ring.

Furthermore, functional groups on the pyridine or phenyl rings can be used as anchor points. An amino group, such as the one in this compound, is a prime site for derivatization. It can be acylated to form amides or undergo reductive amination to introduce aliphatic side chains.

Sustainable and Green Chemistry Methodologies in Imidazo[4,5-b]pyridine Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic routes for heterocyclic compounds. For the synthesis of imidazo[4,5-b]pyridines and related structures, a key focus has been on solvent optimization and the use of aqueous media. mdpi.com

Traditional syntheses often employ high-boiling, toxic organic solvents like DMF. scispace.com While effective, these solvents pose environmental and safety concerns. Research has shown that for some related imidazopyridine syntheses, water can be an excellent solvent, fulfilling green chemistry principles due to its non-toxic and non-flammable nature. mdpi.comacs.org The reaction of 2,3-diaminopyridine with aryl aldehydes has been successfully performed in water under thermal conditions, proceeding via an air-oxidative cyclocondensation to give excellent yields (83-87%) without the need for other oxidative reagents. mdpi.com

The poor solubility of organic reactants in water can sometimes be a limitation. This can be overcome by using an organic co-solvent, such as isopropanol (B130326) (IPA), in a tandem reaction sequence. acs.org Another green approach is the use of aqueous micellar media. acs.org Surfactants like sodium dodecyl sulfate (B86663) (SDS) can form micelles in water, creating a microenvironment that can solubilize organic reactants and catalyze the reaction. This strategy has been applied to the synthesis of imidazo[1,2-a]pyridines, a related scaffold. acs.org Such methods not only reduce the reliance on volatile organic compounds but can also simplify product workup and purification. rsc.org

Catalyst-Free and Organocatalytic Approaches

The synthesis of the imidazo[4,5-b]pyridine scaffold, a core structure in medicinal chemistry, has traditionally relied on metal-catalyzed reactions. However, recent advancements have focused on developing more sustainable and cost-effective methods, including catalyst-free and organocatalytic strategies. These approaches minimize metal contamination in the final products and often align with the principles of green chemistry.

A classic and direct approach to synthesizing this compound involves the condensation of 2,3-diaminopyridine with 3-aminobenzoic acid. This reaction is typically carried out using polyphosphoric acid (PPA), which serves as both a solvent and a dehydrating agent to facilitate the cyclization, yielding the target compound with high efficiency. molaid.com While PPA is a reagent, this method represents a foundational approach that circumvents the need for transition metal catalysts.

More broadly, catalyst-free thermal condensation of o-diamines with aldehydes is a fundamental method for forming the imidazole ring. This reaction proceeds by forming a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization via oxidation to yield the 2-substituted imidazo[4,5-b]pyridine core. The oxidation step can often be achieved simply by exposure to air.

In the realm of modern organocatalysis, innovative systems have been developed for related isomeric structures like imidazo[1,2-a]pyridines. One notable example is a coupled organocatalytic system that utilizes flavin and iodine for the aerobic oxidative C–N bond-forming process. acs.org This methodology highlights the potential of using small organic molecules to catalyze complex transformations under mild and environmentally friendly conditions, representing a promising direction for the synthesis of diverse imidazopyridine derivatives. acs.org Similarly, multicomponent reactions (MCRs) performed in green solvents like water have been shown to produce related 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides without the need for any catalyst. researchgate.net

Characterization of Synthesized Imidazo[4,5-b]pyridine Compounds (e.g., NMR, Mass Spectrometry, Elemental Analysis)

The structural elucidation of this compound and its analogs is routinely accomplished using a combination of standard spectroscopic and analytical techniques. These methods provide unambiguous confirmation of the chemical structure, purity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of these molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a 2-aryl-imidazo[4,5-b]pyridine derivative exhibits distinct signals for the aromatic protons on the pyridine ring, the substituted phenyl ring, and the N-H protons of the imidazole and aniline moieties. The protons on the pyridine ring typically appear as doublets or doublets of doublets in the downfield region (δ 7.0-8.5 ppm). Protons on the 3-aminophenyl substituent resonate in the aromatic region as well, with chemical shifts influenced by the position of the amino group. The imidazole N-H proton is often broad and can be found far downfield (δ > 12.0 ppm), while the -NH₂ protons of the aniline group typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms of the heterocyclic core and the aromatic rings typically appear in the δ 110-160 ppm range. The C2 carbon of the imidazole ring, to which the aniline group is attached, is characteristically found at the lower field end of this range.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine Ring Protons7.0 - 8.5115 - 155
Aniline Ring Protons6.5 - 7.8110 - 150
Imidazole N-H> 12.0 (often broad)N/A
Aniline -NH₂4.0 - 6.0 (often broad)N/A
Imidazole C2N/A145 - 155

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the synthesized compounds. Electrospray ionization (ESI) is a common technique for this class of molecules, typically revealing a prominent protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. rsc.org Studies on the mass spectrometry of tetracyclic imidazo[4,5-b]pyridine-based molecules show that these compounds form stable mononuclear and dinuclear complexes with various metal ions, a behavior that can be observed via ESI-MS analysis. mdpi.com Fragmentation patterns can also provide valuable structural information.

Table 2: Predicted Mass Spectrometry Data for Imidazo[4,5-b]pyridine Analogs

CompoundMolecular FormulaAdductPredicted m/z
This compoundC₁₂H₁₀N₄[M+H]⁺211.0978
3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)anilineC₁₃H₁₂N₄[M+H]⁺225.1135
3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)anilineC₁₃H₁₂N₄[M+Na]⁺247.0954
Data for methylated analog sourced from PubChem. uni.lu

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation (typically within ±0.4%) between the found and calculated values serves as strong evidence for the purity and empirical formula of the compound.

Table 3: Theoretical Elemental Analysis for this compound

ElementSymbolAtomic WeightMolecular Formula% Composition
CarbonC12.01C₁₂H₁₀N₄68.56%
HydrogenH1.0084.79%
NitrogenN14.0126.65%
Total MW: 210.24 100.00%

Structure Activity Relationship Sar Investigations of 3 1h Imidazo 4,5 B Pyridin 2 Yl Aniline and Its Derivatives

Systematic Exploration of Positional and Electronic Effects of Substituents on Biological Potency

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on both the heterocyclic core and its appended aryl rings. Systematic modifications have allowed researchers to probe the electronic and steric requirements for optimal interaction with biological targets.

SAR Analysis of the Aniline (B41778) Moiety in 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline Analogs

The phenyl ring at the C2-position of the imidazo[4,5-b]pyridine core is a critical site for modification to modulate biological activity. Studies have shown that both the electronic properties and the position of substituents on this ring significantly impact the potency of these compounds, particularly their antiproliferative effects.

Research has demonstrated that introducing positively charged groups, such as amidino functionalities, can be highly beneficial for activity. For instance, a bromo-substituted imidazo[4,5-b]pyridine bearing an unsubstituted amidino group on the phenyl ring showed potent activity against the SW620 colon carcinoma cell line with an IC₅₀ value of 0.4 µM. mdpi.comnih.gov Similarly, replacing the amidino group with a 2-imidazolinyl moiety, which is also a basic group, maintained strong activity (IC₅₀ of 0.7 µM against SW620). mdpi.comnih.govnih.gov In contrast, the precursor molecule with a cyano group at the same position exhibited lower, though still potent, activity (IC₅₀ of 1.8–3.2 µM against various cell lines). nih.gov

In a different series of imidazopyridin-2-ones designed as DNA-PK inhibitors, systematic exploration of the 6-anilino ring revealed a preference for small, lipophilic groups at the ortho (2-) position. nih.gov The addition of a 2-methyl or 2-chloro substituent led to a notable increase in potency compared to the unsubstituted aniline. nih.gov Conversely, larger and more polar substituents, such as 2-methoxy, 2-nitro, or 2-sulfonylmethyl groups, were not well-tolerated at this position, suggesting steric constraints or unfavorable electronic interactions within the target's binding site. nih.gov Substitutions at the meta (3-) position generally had little impact on activity. nih.gov Another study found that an N-hydroxy-carboximidamide group on the phenyl ring resulted in very high cytotoxic activity (IC₅₀ = 0.082 µM) against the MCF-7 breast cancer cell line, but substitution of the group's nitrogen atom with an alkyl chain led to a significant reduction in activity. mdpi.com

Compound SeriesPhenyl/Aniline Ring SubstituentBiological Target/Cell LineActivity (IC₅₀)
6-Bromo-imidazo[4,5-b]pyridines4-AmidinoSW6200.4 µM mdpi.comnih.gov
6-Bromo-imidazo[4,5-b]pyridines4-(2-Imidazolinyl)SW6200.7 µM mdpi.comnih.gov
6-Bromo-imidazo[4,5-b]pyridines4-CyanoHeLa, SW620, HepG21.8–3.2 µM nih.gov
Imidazo[4,5-b]pyridines4-(N-hydroxy-carboximidamide)MCF-70.082 µM mdpi.com
6-Anilino-imidazopyridin-2-onesUnsubstituted (H)DNA-PK4 µM nih.gov
6-Anilino-imidazopyridin-2-ones2-MethylDNA-PK0.2 µM nih.gov
6-Anilino-imidazopyridin-2-ones2-ChloroDNA-PK0.3 µM nih.gov
6-Anilino-imidazopyridin-2-ones2-MethoxyDNA-PK7 µM nih.gov

Impact of Modifications on the Imidazo[4,5-b]pyridine Ring System on Activity

Modifications to the core imidazo[4,5-b]pyridine ring system itself, including substitutions on the pyridine (B92270) and imidazole (B134444) moieties, are crucial for tuning biological activity. Halogenation and N-alkylation are two of the most explored strategies.

Substitution of the pyridine ring with a bromine atom has been shown to markedly increase the antiproliferative activity of these compounds. mdpi.comnih.gov This enhancement is observed across different substituent patterns on the C2-phenyl ring, suggesting a generally favorable interaction for the bromo-substituted core. For example, the bromo-substituted derivative with a 4-cyanophenyl group was significantly more potent than many non-brominated analogs. nih.gov

Alkylation of the nitrogen atoms in the imidazole ring also plays a significant role, though its effects can be context-dependent. In some series, N-methylation improves antiproliferative activity. mdpi.com For instance, an N-methyl derivative bearing a p-hydroxyphenyl group at position C-6 was identified as one of the most active compounds against a panel of cancer cell lines, with IC₅₀ values ranging from 1.45 to 1.90 µM. nih.gov However, in other cases, N-methylation can decrease antiproliferative activity when compared to the corresponding N-unsubstituted analogues. nih.gov It is also noted that the alkylation of the imidazo[4,5-b]pyridine core is often not selective and can yield a mixture of monoalkylated products at different nitrogen positions (N1, N3, N4), which can complicate SAR analysis. mdpi.commdpi.comnih.gov

Core ModificationC2/C6-SubstituentCell LineActivity (IC₅₀)
Bromination
6-H2-(4-Cyanophenyl)HeLa, SW620, HepG2Moderate Activity nih.gov
6-Bromo2-(4-Cyanophenyl)HeLa, SW620, HepG21.8–3.2 µM nih.gov
N-Alkylation
N-H6-(p-Hydroxyphenyl)Capan-11.50–1.87 µM nih.gov
N-Methyl6-(p-Hydroxyphenyl)Capan-1, LN-229, etc.1.45–1.90 µM mdpi.comnih.gov
N-H2-(4-Cyanophenyl)HeLa, SW620, HepG2Moderate Activity nih.gov
N-Methyl2-(4-Cyanophenyl)HeLa, SW620, HepG2Decreased Activity nih.gov

Role of Bridging Linkers and Their Structural Contribution to Biological Activity

In the context of this compound and its direct derivatives, the aniline (or phenyl) moiety is directly attached to the C2 position of the imidazo[4,5-b]pyridine core. The vast majority of SAR studies in the published literature focus on substitutions on these two directly connected rings. The introduction of a bridging linker between the imidazo[4,5-b]pyridine core and the aniline/phenyl ring is not a commonly reported strategy in the development of these specific compound series. Therefore, the structural contribution of such linkers to the biological activity of this particular scaffold remains largely unexplored in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[4,5-b]pyridine-Based Compounds

To better understand the structural requirements for the biological activity of imidazo[4,5-b]pyridine derivatives and to guide the design of new, more potent compounds, several Quantitative Structure-Activity Relationship (QSAR) studies have been conducted. mdpi.com These computational models correlate variations in the chemical structures of compounds with their biological activities.

For a series of 65 imidazo[4,5-b]pyridine derivatives investigated as Aurora kinase A inhibitors, various QSAR methods were employed, including Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and TopomerCoMFA. mdpi.com The resulting models demonstrated high statistical significance and predictive power. The TopomerCoMFA model, for example, yielded a cross-validation coefficient (q²) of 0.905 and a non-cross-validation coefficient (r²) of 0.971, indicating a robust and reliable model. mdpi.com The external validation confirmed its high predictive ability with an r²pred value of 0.855. mdpi.com

Another 3D-QSAR study on sixty imidazo[4,5-b]pyridine derivatives, also as Aurora A kinase inhibitors, produced similarly robust CoMFA and CoMSIA models. nih.govcncb.ac.cn The CoMFA model showed a q² of 0.774 and an r² of 0.975, while the CoMSIA model yielded a q² of 0.800 and an r² of 0.977. nih.govcncb.ac.cn Both models had excellent external predictive power, with r²pred values of 0.933 and 0.959, respectively. nih.govcncb.ac.cn These studies collectively affirm the utility of QSAR in modeling the anticancer potency of this class of compounds and in designing novel derivatives with potentially higher activity. researchgate.netbenthamdirect.comeurekaselect.com

QSAR ModelTargetq² (Cross-validation)r² (Non-cross-validation)r²pred (External Validation)
HQSARAurora Kinase A0.8920.9480.814 mdpi.com
CoMFAAurora Kinase A0.8660.9830.829 mdpi.com
CoMSIAAurora Kinase A0.8770.9950.758 mdpi.com
TopomerCoMFAAurora Kinase A0.9050.9710.855 mdpi.com
CoMFAAurora Kinase A0.7740.9750.933 nih.govcncb.ac.cn
CoMSIAAurora Kinase A0.8000.9770.959 nih.govcncb.ac.cn

Pharmacophore Elucidation and Ligand-Based Drug Design for Imidazopyridine Inhibitors

In the absence of a target's crystal structure, ligand-based drug design, including pharmacophore modeling, provides a powerful tool for identifying the key chemical features required for biological activity. A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to bind to a specific receptor.

For imidazopyridine derivatives, pharmacophore models have been developed to guide the design of inhibitors for various targets. In one study targeting B-Raf kinase, a combined approach of pharmacophore modeling, 3D-QSAR, and virtual screening was utilized to identify novel inhibitors. mdpi.com Similarly, 3D-QSAR studies on Aurora kinase inhibitors generated 3D contour maps that highlight the key structural requirements for activity. nih.govcncb.ac.cn These maps, derived from CoMFA and CoMSIA models, show regions where steric bulk, electrostatic charge (positive or negative), hydrophobicity, and hydrogen bonding (donor or acceptor) are favorable or unfavorable for inhibitory potency. By analyzing these maps in conjunction with docking studies, researchers have been able to identify crucial interaction points and propose new, more potent analogues. nih.govcncb.ac.cn This approach, which leverages the information from a set of active ligands to define the necessary features for binding, is a cornerstone of modern ligand-based drug design and has been successfully applied to the imidazo[4,5-b]pyridine scaffold to design compounds with improved biological profiles. mdpi.comnih.gov

Mechanistic Elucidation and Molecular Target Interactions of Imidazo 4,5 B Pyridine Agents

Biochemical and Biophysical Characterization of Imidazo[4,5-b]pyridine-Target Interactions

The interaction of imidazo[4,5-b]pyridine derivatives with their biological targets has been characterized using various biochemical and biophysical methods. Due to their planar aromatic nature, a significant area of research has been their interaction with nucleic acids. Biophysical studies have shown that certain tetracyclic imidazo[4,5-b]pyridine derivatives can bind to both DNA and RNA with moderate to high affinities, with association constants (logKs) typically ranging from 5 to 7. irb.hrnih.gov

The dominant mode of interaction for many of these compounds with double-stranded DNA (dsDNA) is intercalation, where the planar heterocyclic core inserts between the base pairs of the DNA helix. nih.govmdpi.com This binding mode has been confirmed through techniques such as fluorescence spectroscopy, circular dichroism, and viscometry. For instance, the interaction of novel triaza-benzo[c]fluorene derivatives, which incorporate the imidazo[4,5-b]pyridine system, with DNA was shown to be intercalative. nih.gov The stability and kinetics of these interactions are influenced by factors such as the specific substituents on the imidazo[4,5-b]pyridine core, the charge of the ligand, and the position of amino side chains. irb.hrnih.gov These biophysical characteristics are crucial in understanding the mechanism of action, particularly for derivatives designed as anticancer agents.

Identification and Validation of Key Biological Targets Modulated by Imidazopyridines

The structural similarity of imidazo[4,5-b]pyridines to purines allows them to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors in the case of kinases or by binding to sites typically occupied by purine-based endogenous ligands. irb.hrmdpi.com Research has identified and validated several key classes of biological targets, including protein kinases, G-protein coupled receptors, enzymes, and nucleic acids.

Kinase Inhibition Mechanisms (e.g., AKT, RAF, CDK, Aurora Kinases, DNA-PK) by Imidazo[4,5-b]pyridine Derivatives

Protein kinases are one of the most prominent target classes for imidazo[4,5-b]pyridine derivatives in the context of cancer therapy. nih.gov

Aurora Kinases: A significant body of research has focused on developing imidazo[4,5-b]pyridines as inhibitors of Aurora kinases, which are key regulators of mitosis. nih.gov Derivatives have been designed to be highly selective for Aurora-A over Aurora-B. This selectivity is often achieved by exploiting differences in the ATP-binding pocket between the isoforms, such as the presence of a threonine residue (Thr217) in Aurora-A. acs.org Strategic derivatization at the C7 position of the imidazo[4,5-b]pyridine scaffold allows for interactions with this specific residue, thereby conferring selectivity. acs.org

RAF Kinase: The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway. These inhibitors are designed to bind to a specific "DFG-in, αC-helix out" conformation of the kinase, a binding mode that is associated with high selectivity. nih.gov

Cyclin-Dependent Kinases (CDK): Novel imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK9, a transcription-regulating kinase. Several compounds in this class have shown significant anticancer activity, with CDK9 inhibition IC50 values in the sub-micromolar to low-micromolar range, comparable to or better than reference inhibitors like sorafenib. nih.gov Molecular docking studies suggest these compounds bind effectively within the ATP-binding site of CDK9. nih.gov

p21-Activated Kinase 4 (PAK4): An imidazo[4,5-b]pyridine-based inhibitor, KY-04045, was identified as an inhibitor of PAK4. Structural studies confirmed its binding to the kinase, highlighting the potential of this scaffold for developing novel PAK4 inhibitors. nih.gov

Kinase TargetExample Compound/SeriesKey Findings
Aurora-A C7-substituted imidazo[4,5-b]pyridinesHigh selectivity over Aurora-B achieved by targeting Thr217 in the ATP-binding pocket. acs.org
B-Raf Imidazo[4,5-b]pyridine derivativesBind to a selective DFG-in, αC-helix out conformation. nih.gov
CDK9 Novel imidazo[4,5-b]pyridine seriesPotent inhibition with IC50 values ranging from 0.63 to 1.32 μM. nih.gov
PAK4 KY-04045Co-crystal structure confirms binding and provides a basis for further inhibitor design. nih.gov

Allosteric Modulation of Enzymes and Receptors (e.g., GABAA, AT1/AT2)

Beyond direct enzyme inhibition, imidazo[4,5-b]pyridine derivatives have been shown to act as allosteric modulators of receptors.

GABAA Receptors: The discovery of imidazopyridines as positive allosteric modulators of GABAA receptors was one of the earliest identified biological activities for this class of compounds. mdpi.com These modulators bind to a site distinct from the GABA binding site, enhancing the effect of the endogenous neurotransmitter and producing sedative and anxiolytic effects. wikipedia.org While many clinically relevant examples belong to the imidazo[1,2-a]pyridine (B132010) isomeric class, the potential for imidazo[4,5-b]pyridines to act on these receptors is recognized.

Angiotensin II Receptors (AT1/AT2): Certain imidazo[4,5-b]pyridine derivatives have been investigated as antagonists for the angiotensin II receptors AT1 and AT2. nih.gov These receptors are crucial in regulating blood pressure and cardiovascular function, making them important targets for treating hypertension.

Nucleic Acid (DNA/RNA) Binding and Intercalation Properties of Imidazo[4,5-b]pyridine Conjugates

As purine (B94841) bioisosteres, imidazo[4,5-b]pyridines, particularly polycyclic derivatives, have been shown to be effective DNA and RNA binding agents. irb.hrnih.gov

The primary mechanism of interaction is often intercalation, where the planar aromatic structure of the compound inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The binding affinity and mode are highly dependent on the substituents attached to the core scaffold. irb.hr For example, N-methylated and 2-imidazolinyl triaza-benzo[c]fluorenes, which contain the imidazo[4,5-b]pyridine core, were confirmed to be DNA intercalators. nih.gov Furthermore, some derivatives have shown the ability to interact with non-canonical DNA structures like G-quadruplexes, which are implicated in cancer cell proliferation. nih.gov

Compound ClassNucleic Acid TargetBinding Affinity (logKs)Primary Binding Mode
Tetracyclic Imidazo[4,5-b]pyridinesDNA / RNA5 - 7Intercalation irb.hrnih.govnih.gov
Amino-substituted Tetracyclic DerivativesDNA / G-quadruplexModerate to HighVaries with side chain position nih.gov

Inhibition of Microbial-Specific Enzymes (e.g., Lumazine (B192210) Synthase)

The imidazo[4,5-b]pyridine scaffold has been explored for the development of antimicrobial agents by targeting enzymes that are essential for pathogens but absent in humans. researchgate.net One such target is Lumazine Synthase , an enzyme involved in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway in microorganisms. researchgate.net In-silico docking studies have shown that imidazo[4,5-b]pyridine derivatives can fit into the active site of lumazine synthase, forming interactions that could lead to enzyme inhibition. researchgate.net This presents a promising avenue for developing new anti-infective drugs with high selectivity.

Structural Basis of Ligand-Target Binding: Co-crystal Structure Analysis and Mutagenesis Studies

Understanding the structural basis of how imidazo[4,5-b]pyridine derivatives bind to their targets is crucial for rational drug design. X-ray co-crystallography has been instrumental in elucidating these interactions at an atomic level.

Aurora-A Kinase: Co-crystal structures of various imidazo[4,5-b]pyridine inhibitors bound to Aurora-A have provided detailed insights into their binding mode. nih.govacs.org These structures consistently show the core scaffold occupying the ATP-binding site. Key interactions include hydrogen bonds between the pyridine (B92270) nitrogen and the imidazole (B134444) NH group with the backbone NH and carbonyl of Alanine 213 in the kinase hinge region. nih.govacs.org The substituents at the C7 position are critical for both potency and selectivity. Depending on their structure, these substituents can orient towards the P-loop, making van der Waals contacts, or engage with Thr217 in the post-hinge region, which is a key residue for achieving Aurora-A selectivity. nih.govacs.org

PAK4 Kinase: The co-crystal structure of the inhibitor KY-04045 with PAK4 revealed that the pyrazole (B372694) and imidazopyridine rings are sufficient to mediate interactions with the kinase's hinge loop. This structural information provides a foundational blueprint for designing more potent and selective PAK4 inhibitors based on this scaffold. nih.gov

These structural analyses, while not explicitly mutagenesis studies, highlight the critical role of specific amino acid residues in the binding pocket. They strongly imply that mutating residues like Ala213 or Thr217 in Aurora-A would significantly disrupt inhibitor binding, validating their importance as key interaction points.

Target ProteinLigand/InhibitorPDB IDKey Interacting ResiduesStructural Insights
Aurora-A Compound 21c4B0GAla213 (Hinge)Forms key hydrogen bonds with the imidazo[4,5-b]pyridine core. nih.govacs.org
Aurora-A Compound 7a-Ala213, Val147, Gly142Hinge binding and P-loop interactions via C7-substituent. nih.gov
PAK4 KY-04045-Hinge Loop ResiduesImidazopyridine core is crucial for hinge interaction. nih.gov

Diverse Biological Activities of Imidazo 4,5 B Pyridine Derivatives in Academic Research

Comprehensive Overview of Reported Biological Activities of Imidazopyridines

Imidazo[4,5-b]pyridine derivatives have been the subject of numerous studies, revealing a wide range of biological activities. Their structural resemblance to purine (B94841) bases allows them to function as antagonists or inhibitors of various enzymes and receptors, leading to their therapeutic potential. The diverse biological activities reported for this class of compounds include antiproliferative, antitumor, antimicrobial, and antiviral effects.

The core structure of imidazo[4,5-b]pyridine has been identified as a "privileged" scaffold in medicinal chemistry, meaning it can serve as a versatile template for the development of drugs targeting different biological pathways. The specific biological activity of a derivative is highly dependent on the nature and position of the substituents on the heterocyclic core. For instance, the introduction of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Research has demonstrated that these derivatives can inhibit the growth of various cancer cell lines, combat bacterial and fungal infections, and show efficacy against a range of viruses. The versatility of the imidazo[4,5-b]pyridine ring system continues to make it an attractive starting point for the design and synthesis of novel therapeutic agents.

In Vitro Antiproliferative and Antitumor Activity of Imidazo[4,5-b]pyridine Derivatives

The potential of imidazo[4,5-b]pyridine derivatives as anticancer agents has been a primary focus of research. These compounds have demonstrated significant in vitro antiproliferative and antitumor activities across a variety of cancer cell lines.

Inhibition of Cancer Cell Lines and Growth Modulation Studies

Numerous studies have reported the cytotoxic effects of imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. For example, a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives exhibited pronounced cytostatic effects, with some compounds showing activity in the submicromolar range, particularly against HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cancer cells. irb.hr The antiproliferative activity was found to be influenced by the position of the nitrogen atom in the pyridine (B92270) ring and the nature of the amino side chains on the tetracyclic skeleton. irb.hr

In another study, new imidazo[4,5-b]pyridine derivatives were designed and synthesized, with several compounds showing significant anticancer activity against MCF-7 and HCT116 cell lines. nih.gov Some of these compounds also demonstrated remarkable inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a target in cancer therapy. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetracyclic imidazo[4,5-b]pyridine regioisomers 6, 7, and 9HCT116, MCF-70.3 - 0.9 irb.hr
Novel imidazo[4,5-b]pyridine derivativesMCF-7, HCT116- nih.gov

Radiosensitization Potentials of Imidazo[4,5-b]pyridine Inhibitors

Recent research has highlighted the potential of imidazopyridine derivatives as radiosensitizers, agents that make cancer cells more susceptible to radiation therapy. While direct studies on 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline as a radiosensitizer are limited, research on the closely related imidazo[4,5-c]pyridine-2-one scaffold has shown significant promise. nih.govnih.govacs.org

These compounds have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks induced by ionizing radiation. nih.govacs.org By inhibiting DNA-PK, these imidazopyridine derivatives prevent cancer cells from repairing radiation-induced DNA damage, leading to increased cell death.

One particular compound, an imidazo[4,5-c]pyridine-2-one derivative, demonstrated robust radiosensitization across a broad range of cancer cells in vitro. nih.govnih.gov This compound also sensitized colorectal and head and neck squamous cell carcinoma tumor xenografts to radiation in vivo, leading to substantial tumor growth inhibition when combined with radiation therapy. nih.govnih.gov These findings suggest that the imidazopyridine core is a promising scaffold for the development of novel radiosensitizers, and further investigation into the radiosensitizing potential of imidazo[4,5-b]pyridine derivatives is warranted.

Antimicrobial Activity of Imidazo[4,5-b]pyridine-Based Compounds

In addition to their anticancer properties, imidazo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects.

Antibacterial and Antifungal Efficacy

Several studies have reported the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives as potential antibacterial and antifungal agents. The antimicrobial efficacy of these compounds is often dependent on the specific substituents attached to the core structure.

For instance, a series of novel 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides were synthesized and evaluated for their antimicrobial activity. researchgate.net One compound from this series was found to be particularly effective against all tested bacteria. researchgate.net Another study on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives revealed that some compounds exhibited prominent antibacterial activity, while one showed both antibacterial and antifungal properties. eurjchem.com

The table below presents the minimum inhibitory concentration (MIC) values of selected imidazo[4,5-b]pyridine derivatives against various bacterial and fungal strains.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)propanamideBacillus subtilis- researchgate.net
Staphylococcus aureus- researchgate.net
Escherichia coli- researchgate.net
Staphylococcus typhi- researchgate.net
Aspergillus niger- researchgate.net
Candida albicans- researchgate.net
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3b)-- eurjchem.com
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3f)-- eurjchem.com
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine (Compound 3k)-- eurjchem.com

Antiviral Spectrum of Activity and Inhibition Mechanisms

The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been an area of active investigation. These compounds have shown activity against a variety of DNA and RNA viruses.

One study reported that bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives exhibited selective but moderate activity against the Respiratory Syncytial Virus (RSV). nih.gov

The mechanism of antiviral action for some of these derivatives has been elucidated. For instance, a study on an imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline derivative, structurally related to the core compound of interest, identified it as a selective inhibitor of the bovine viral diarrhea virus (BVDV), a pestivirus. The compound was found to inhibit viral RNA synthesis and the production of infectious virus particles. Resistance studies revealed that the compound likely targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.

Another area of research has focused on the anti-HIV activity of imidazo[4,5-b]pyridine derivatives. Certain derivatives have demonstrated moderate to good activity against HIV-1 and HIV-2 strains in cell culture. nih.gov The mechanism of action for these compounds is believed to be the inhibition of HIV replication. nih.gov

Targeting Specific Microbial Pathways (e.g., Lumazine (B192210) Synthase in M. tuberculosis)

A key strategy in developing new antimicrobial agents is to target metabolic pathways that are essential for the microorganism but absent in the host. The riboflavin (B1680620) (vitamin B2) biosynthesis pathway is one such target, as it is present in many microorganisms but not in humans. nih.gov Lumazine synthase, an enzyme in this pathway, has been identified as a promising target for developing novel therapeutics against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis. nih.govresearchgate.net

Researchers have designed and synthesized various [1H,3H] imidazo[4,5-b] pyridine derivatives as potential inhibitors of M. tuberculosis lumazine synthase (PDB 2C92). nih.govresearchgate.net In-silico docking studies suggested that these compounds could effectively bind to the active site of the enzyme through hydrogen bonding and hydrophobic interactions. nih.gov Subsequent in-vitro testing confirmed the antitubercular activity of these synthesized compounds. researchgate.net Notably, certain derivatives demonstrated significant minimum inhibitory concentrations (MIC) against M. tuberculosis, with some proving to be more potent than the standard drugs Pyrazinamide and Streptomycin. researchgate.net The investigation into these compounds highlights a promising avenue for the development of new treatments for tuberculosis. researchgate.net

Table 1: In Vitro Antitubercular Activity of Selected Imidazo[4,5-b]pyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.

Compound ID Substituent (R/Ar) MIC (µg/mL) vs. M. tuberculosis H37Rv Reference Drug MIC (µg/mL)
1f 4-hydroxy-3-methoxyphenyl 1.56 Pyrazinamide: 3.125
2b 2,3,4-trihydroxyphenyl 1.56 Streptomycin: 6.25
Pyrazinamide N/A 3.125 N/A
Streptomycin N/A 6.25 N/A

Data sourced from research on (1H, 3H) Imidazo[4,5-b] Pyridines as inhibitors of Lumazine synthase in M. tuberculosis. researchgate.net

Other studies have also identified imidazo[4,5-b]pyridine derivatives with activity against M. tuberculosis, with some molecules exhibiting MIC values below 1 µM. mdpi.com The consistent findings across different research groups underscore the potential of the imidazo[4,s-b]pyridine scaffold in developing new antitubercular agents. nih.gov

Anti-inflammatory and Immunomodulatory Research on Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridine derivatives have been investigated for their potential to modulate inflammatory pathways. nih.govuctm.edu Inflammation is a complex biological response implicated in numerous diseases. One area of research has focused on retinal ischemia, where inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) play a significant role. nih.gov A specific imidazo[4,5-b]pyridine compound was studied for its ability to reduce the inflammatory response induced by tert-butyl hydroperoxide in human retinal pigment epithelial (ARPE-19) cells. nih.gov This suggests a potential application for these compounds in managing inflammatory conditions of the eye. nih.gov

The immunomodulatory capabilities of these compounds are linked to their ability to influence cellular pathways that are crucial for the functioning of the immune system. researchgate.net The broad anti-inflammatory potential of this class of compounds continues to be an active area of research. researchgate.netnih.gov

Antioxidative and Antiglycative Properties of Imidazo[4,5-b]pyridine Derivatives

Oxidative stress and advanced glycation end-products (AGEs) are implicated in the aging process and the development of chronic diseases. nih.gov Consequently, compounds with both antioxidative and antiglycative properties are of significant scientific interest. uctm.edu Researchers have synthesized and evaluated series of imidazo[4,5-b]pyridine derivatives, particularly benzohydrazone hybrids, for these dual activities. nih.govresearchgate.net

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, leads to the formation of AGEs. nih.gov Certain imidazo[4,5-b]pyridine derivatives have been shown to inhibit this process. nih.govresearchgate.net Studies have found a correlation between the number of hydroxyl groups on the molecule and its antioxidant and antiglycation potential; an increased number of hydroxyl groups often enhances activity. nih.gov This is attributed to their high redox potential and ability to donate electrons, which allows them to scavenge free radicals. nih.gov

In various assays, such as the DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) models, these compounds have demonstrated significant antioxidative effects. researchgate.netnih.gov Some derivatives have shown antioxidant activity even greater than that of the reference compound Butylated hydroxytoluene (BHT). nih.gov One dihydroxy-substituted compound, in particular, exhibited potent antiglycation activity, proving to be twice as effective as the standard, Rutin. researchgate.net

Table 2: Antioxidant and Antiglycation Activity of a Lead Imidazo[4,5-b]pyridine Derivative This table is interactive and can be sorted by clicking on the column headers.

Compound ID Activity Type IC50 / EC50 (µM) Reference Compound Reference IC50 / EC50 (µM)
Compound 25 Antiglycation 140.16 ± 0.36 Rutin >300
Compound 36 Antioxidant (DPPH) 26.12 Gallic Acid N/A

Data sourced from studies on imidazo[4,5-b]pyridine benzohydrazones. nih.govresearchgate.net

The dual action of these compounds as both antioxidants and glycation inhibitors makes them promising candidates for further investigation into their therapeutic potential against diseases associated with oxidative stress and glycation. uctm.eduresearchgate.net

Future Perspectives and Emerging Research Avenues for 3 1h Imidazo 4,5 B Pyridin 2 Yl Aniline and Imidazo 4,5 B Pyridine Chemistry

Innovations in Synthetic Methodologies for Enhanced Diversity and Efficiency of Imidazo[4,5-b]pyridin-2-ylanilines

The development of new imidazo[4,5-b]pyridine-based structures requires considerable effort in synthetic methodology and architectural design. uctm.edu Modern synthetic chemistry aims to create extensive libraries of diverse compounds efficiently. Innovations focus on palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and one-pot multicomponent reactions to accelerate the creation of novel derivatives. mdpi.comorganic-chemistry.org

Recent methodologies that enhance the diversity and efficiency of imidazo[4,5-b]pyridine synthesis include:

Palladium-Catalyzed Reactions: Facile and regioselective methods for synthesizing imidazo[4,5-b]pyridines have been developed using palladium-catalyzed amide coupling and cross-coupling reactions. organic-chemistry.orgnih.gov These techniques, such as the Suzuki-Miyayura and Buchwald-Hartwig cross-couplings, allow for the rapid derivatization of the imidazo[4,5-b]pyridine core with a broad spectrum of substituents. mdpi.com

Microwave-Assisted Synthesis: The use of microwave-assisted heating provides a fast and efficient method for producing 2-substituted imidazo[4,5-b]pyridines through the condensation of 2,3-diaminopyridine (B105623) with carboxylic acids, often with high yields. mdpi.comnih.gov

One-Pot, Multicomponent Reactions: Novel, copper-catalyzed one-pot multicomponent reactions have been described for the transformation of commercially available pyridinamines, aldehydes, and azides into valuable imidazo[4,5-b]pyridines, offering a domino approach with wide substrate diversity. researchgate.net

C-H Amination: Direct C-H amination of N-pyridyl imines represents an innovative, one-pot domino approach to creating substituted imidazo[4,5-b]pyridines. researchgate.net

Halogenation and Substitution: A regioselective, operationally simple sequence involving C2 halogenation followed by nucleophilic aromatic substitution (SNAr) with various amines provides easy access to 2-amino-imidazo[4,5-b]pyridine derivatives. rsc.org

These advanced synthetic strategies are crucial for generating a wide range of 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline analogues, enabling more comprehensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Imidazopyridine Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by significantly reducing the time and cost associated with drug development. ijirt.orgbpasjournals.com These technologies are being applied to various stages of the drug discovery pipeline, from target identification to lead optimization and drug repurposing. mednexus.orgnih.gov For imidazopyridine chemistry, AI and ML can accelerate the discovery of new drug candidates by leveraging vast biomedical datasets. ijirt.org

Key applications include:

Virtual Screening and Target Identification: ML algorithms can screen massive compound libraries to identify potential imidazopyridine derivatives that are likely to bind to a specific biological target. nih.gov

Predictive Modeling: AI can predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and potential toxicity of novel imidazopyridine compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new imidazopyridine-based molecules with optimized properties tailored to a specific biological target. nih.gov

Drug Repurposing: AI can analyze large-scale biomedical data to identify new therapeutic uses for existing imidazopyridine derivatives by uncovering hidden relationships between drugs and diseases. nih.gov

The integration of AI and ML offers a powerful approach to navigate the vast chemical space of imidazopyridine derivatives, leading to more efficient and successful drug discovery campaigns. ijirt.orgbpasjournals.com

Exploration of Novel Biological Targets and Therapeutic Applications for Imidazo[4,5-b]pyridine Derivatives

The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines has led to its exploration against a wide range of biological targets. irb.hrnih.gov While kinase inhibition is a well-established activity, ongoing research is uncovering novel targets and expanding the therapeutic potential of this chemical class into new disease areas. nih.gov

Some of the key biological targets and applications for imidazo[4,5-b]pyridine derivatives include:

Anticancer Agents: These compounds have shown significant potential as anticancer agents by targeting various cellular mechanisms. irb.hrnih.gov

Kinase Inhibition: They have been identified as potent inhibitors of enzymes like Cyclin-Dependent Kinase 9 (CDK9), Aurora B, and Mitogen and Stress-Activated Protein Kinase-1 (MSK-1). mdpi.comnih.govnih.gov

Tubulin Polymerization Inhibition: Certain conjugates have been shown to inhibit microtubule assembly, a key process in cell division. rsc.org

DNA/RNA Interactions: Some tetracyclic derivatives exhibit moderate to high binding affinities for DNA and RNA, suggesting these nucleic acids are potential cellular targets. irb.hrnih.gov

Antimicrobial Agents: The scaffold is present in molecules with antibacterial, antifungal, and antiparasitic activities. researchgate.netmdpi.com

Enzyme Inhibition: They have been found to inhibit essential pathogen enzymes such as methionyl-tRNA synthetase in Trypanosoma brucei and glucosamine-6-phosphate synthase in fungi. nih.gov

Tuberculostatic Properties: Specific derivatives have shown activity against Mycobacterium tuberculosis. researchgate.netmdpi.com

Antiviral Activity: Imidazo[4,5-b]pyridines have been investigated for their antiviral properties, with some derivatives showing selective inhibition of viruses like the bovine viral diarrhea virus (BVDV) by targeting the RNA-dependent RNA polymerase (RdRp). nih.gov

Future research will likely focus on identifying new kinase targets, exploring their potential in neurodegenerative diseases, and further investigating their utility as anti-infective agents. uctm.eduresearchgate.net

Development of Advanced Prodrug Strategies and Delivery Systems for Imidazopyridine-Based Agents

Overcoming challenges related to a drug's physicochemical properties, such as poor solubility or permeability, is a critical aspect of pharmaceutical development. digitellinc.com Prodrug strategies and advanced delivery systems are increasingly employed to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. digitellinc.comacs.org

For imidazopyridine-based agents, these strategies could offer significant advantages:

Prodrug Design: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. This approach can be used to:

Enhance oral absorption and bioavailability. digitellinc.com

Improve solubility and chemical stability. digitellinc.comacs.org

Achieve targeted delivery to specific tissues or cells (e.g., tumors) where specific enzymes can activate the prodrug. digitellinc.com

Control the release of the active drug over time. nih.gov

Advanced Delivery Systems: Nanoparticle-based systems can overcome physiological barriers and improve drug localization. dovepress.com

Targeted Release: These systems can be designed to release their drug payload only at the site of action, minimizing systemic side effects. bccresearch.com

Extended Release: Formulations can be developed to release the drug over a prolonged period, improving patient compliance. dovepress.combccresearch.com

Stimuli-Responsive Systems: "Smart" delivery systems can be engineered to release the encapsulated drug in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, which are often characteristic of a tumor microenvironment. dovepress.com

Applying these advanced formulation and prodrug strategies to promising imidazo[4,5-b]pyridine candidates could be key to translating their potent in vitro activity into effective clinical therapies.

Synergistic Combinations of Imidazo[4,5-b]pyridine Derivatives with Existing Therapeutic Modalities

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. The use of synergistic drug combinations can enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity.

Given their diverse mechanisms of action, imidazo[4,5-b]pyridine derivatives are promising candidates for combination therapies. For example, a kinase inhibitor from this class could be combined with:

Standard Chemotherapy: To target cancer cells through multiple pathways, potentially leading to a more profound and durable response.

Targeted Therapies: Combining two targeted agents that inhibit different nodes in a signaling pathway can prevent the development of resistance.

Immunotherapy: Modulating signaling pathways within cancer cells can sometimes make them more susceptible to immune-mediated killing, suggesting a potential synergy with checkpoint inhibitors.

Other Antimicrobials: In the context of infectious diseases, combining an imidazopyridine-based agent with an existing antibiotic could create a synergistic effect, especially against multi-drug resistant strains. nih.gov A hybrid scaffold approach, where two known anti-TB compounds were combined, has already been explored to expand SAR studies. nih.gov

Systematic investigation into the synergistic potential of imidazo[4,5-b]pyridine derivatives with existing drugs is a critical future research direction that could unlock their full therapeutic value and address unmet medical needs.

Q & A

Q. Table 1: Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis

PrecursorSolventTemp (°C)Time (h)Yield (%)
3-Nitro-N-phenylpyridinamineDMSO80665
3-Nitro-N-tolylpyridinamineDMSO80872

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for pyridine and imidazole rings) and amine protons (δ 5.8–6.2 ppm, broad singlet) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 237.0902 for C12H10N4) .
  • IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced: How can DFT studies guide the design of imidazo[4,5-b]pyridine derivatives?

Methodological Answer:
Density Functional Theory (DFT) predicts electronic properties and reactivity:

  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., 4.2 eV for this compound) to assess electrophilicity .
  • Charge Distribution : Map partial charges to identify nucleophilic sites (e.g., N3 in the imidazole ring) for functionalization .
  • Software Tools : Use Gaussian 09 with B3LYP/6-31G(d) basis set for geometry optimization .

Advanced: How to establish structure-activity relationships (SAR) for kinase inhibition by imidazo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Scaffold Modifications : Introduce substituents (e.g., cyclobutyl or phenyl groups) at the 2- and 5-positions to enhance AKT binding affinity. For example, ARQ 092 (Miransertib) achieves IC50 = 5 nM via a 4-(1-aminocyclobutyl)phenyl group .
  • Selectivity Screening : Test against kinase panels (e.g., 370 kinases) to identify off-target effects. ARQ 092 shows >100-fold selectivity for AKT over PKA .
  • Crystallography : Resolve co-crystal structures (e.g., PDB ID: 5KCV) to map binding interactions with AKT’s allosteric pocket .

Advanced: What experimental controls are essential in cytotoxicity studies for imidazo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Positive Controls : Use staurosporine or doxorubicin to validate assay sensitivity (e.g., IC50 = 10 nM for staurosporine in MCF-7 cells) .
  • Vehicle Controls : Include DMSO (≤0.1% v/v) to rule out solvent toxicity.
  • Cell Line Panels : Test across cancer types (e.g., HeLa, A549, HepG2) and normal cells (e.g., HEK293) to assess selectivity .

Advanced: How to resolve contradictions between in silico predictions and experimental biological activity data?

Methodological Answer:

  • Re-evaluate Computational Models : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit) to improve binding affinity predictions .
  • Validate Assay Conditions : Confirm compound stability (e.g., LC-MS monitoring) and cellular permeability (e.g., PAMPA assay) .
  • Meta-Analysis : Compare data across studies (e.g., conflicting AKT inhibition reported in patents vs. peer-reviewed papers) to identify protocol variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.